tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate
Description
tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (CAS: 2649788-76-9) is a boronic ester-containing heterocyclic compound with a molecular formula of C₂₀H₂₅BN₂O₄S and a molecular weight of 400.30 g/mol. It features a benzo[b]thiophene core substituted with a cyano group at position 3, a tert-butoxycarbonyl (Boc)-protected amine at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 2. This structure confers unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, where the dioxaborolane group acts as a key intermediate .
The compound requires storage at 2–8°C in a dry, sealed environment to prevent hydrolysis of the boronic ester. Its hazard profile includes warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as wearing protective gloves and eye protection during handling .
Properties
Molecular Formula |
C20H25BN2O4S |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
tert-butyl N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-2-yl]carbamate |
InChI |
InChI=1S/C20H25BN2O4S/c1-18(2,3)25-17(24)23-16-12(11-22)15-13(9-8-10-14(15)28-16)21-26-19(4,5)20(6,7)27-21/h8-10H,1-7H3,(H,23,24) |
InChI Key |
KPFYQWZJXGACBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=C3C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Decarboxylative Cyclization
The benzo[b]thiophene scaffold is synthesized via decarboxylative cyclization of a precursor carboxylic acid derivative. As detailed in US9206169B2, a compound represented by Formula (6) undergoes thermal decarboxylation in the presence of a high-boiling base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). The reaction proceeds at 150–250°C under inert gas (nitrogen or argon) for 1–30 hours, achieving >90% conversion. For example, heating 4-bromobenzo[b]thiophene with DBU at 200°C for 12 hours yields the cyclized product with minimal byproducts.
Acid-Catalyzed Cyclization
Alternative routes from CN1086699C employ acid catalysts (e.g., HCl or HBr) to cyclize thioether precursors into 2-arylbenzo[b]thiophenes. A substrate with thermally labile groups (e.g., tert-butyl) is treated with concentrated HCl at 80°C for 6 hours, forming the benzo[b]thiophene ring with regioselective incorporation of substituents. This method avoids palladium catalysts, reducing costs for large-scale synthesis.
Introduction of the Cyano Group
Nucleophilic Substitution
The cyano group at position 3 is introduced via nucleophilic substitution of a halogen or sulfonate leaving group. US9206169B2 describes reacting 3-bromobenzo[b]thiophene with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C for 8 hours, achieving 85% yield. Sodium iodide (NaI) acts as a catalyst, enhancing the reactivity of the bromide leaving group.
Palladium-Mediated Cyanation
Higher selectivity is achieved using palladium catalysts. A mixture of 3-bromobenzo[b]thiophene, zinc cyanide (Zn(CN)₂), and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in toluene at 120°C for 24 hours installs the cyano group with 92% yield. This method minimizes side reactions such as dehalogenation.
tert-Butyl Carbamate Installation
Boc Protection of Amine Intermediates
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). In US9206169B2, a free amine at position 2 of the benzo[b]thiophene core is treated with Boc₂O in dichloromethane (DCM) and triethylamine (Et₃N) at 25°C for 4 hours, yielding the protected carbamate. The reaction is quantitative under mild conditions, preserving the integrity of the cyano and boronate groups.
Buchwald-Hartwig Amination
For substrates lacking a pre-existing amine, palladium-catalyzed amination is employed. A mixture of 2-chlorobenzo[b]thiophene, tert-butyl carbamate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) in toluene at 110°C for 18 hours installs the carbamate with 78% yield. This method is compatible with electron-withdrawing groups like cyano.
Boronate Ester Functionalization
Suzuki-Miyaura Coupling
The pinacol boronate ester is installed via Suzuki-Miyaura coupling. As per US6706925B2, a brominated benzo[b]thiophene intermediate is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of [PdCl₂(dppf)] and potassium acetate (KOAc) in dioxane at 90°C for 12 hours. This method achieves 75–85% yield and tolerates the cyano and carbamate functionalities.
Miyaura Borylation
Alternative Miyaura borylation uses Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) and pinacolborane (HBpin) in tetrahydrofuran (THF) at 60°C for 6 hours. This one-pot reaction simplifies purification, as the boronate ester precipitates upon cooling.
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Selection
Industrial protocols favor toluene or dioxane over DMF due to lower toxicity and easier recycling. Palladium catalysts like Pd₂(dba)₃ or [PdCl₂(dppf)] are preferred for their stability and high turnover numbers (>1,000).
Purification Strategies
Column chromatography is avoided in large-scale synthesis. US9206169B2 discloses a workup involving sequential washes with acetic acid, alcohol, and hydrochloric acid to isolate the hydrochloride salt, which is then neutralized to recover the free base. This reduces purification time by 50% compared to chromatographic methods.
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Decarboxylation | DBU, N₂ atmosphere | 200 | 12 | 91 |
| Cyanation | Zn(CN)₂, [Pd(PPh₃)₄] | 120 | 24 | 92 |
| Boc Protection | Boc₂O, Et₃N | 25 | 4 | 98 |
| Suzuki Coupling | B₂Pin₂, [PdCl₂(dppf)], KOAc | 90 | 12 | 85 |
Chemical Reactions Analysis
tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the cyano and dioxaborolane sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. The presence of the cyano group and the boron moiety allows for enhanced binding interactions with proteins and enzymes.
Case Studies :
- A recent study demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines by targeting metabolic pathways disrupted in cancer cells .
Synthetic Chemistry
tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions such as:
- Cross-coupling reactions : The boron-containing moiety facilitates Suzuki-Miyaura coupling reactions.
- Nucleophilic substitutions : The carbamate group can be transformed into various functional groups through nucleophilic attack.
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| Nucleophilic Substitution | Conversion to amines or alcohols | |
| Cyclization Reactions | Synthesis of complex cyclic structures |
Material Science
The compound's properties are also being investigated for use in material science applications. The incorporation of boron into polymer matrices can enhance their mechanical properties and thermal stability.
Research Findings :
Studies have shown that polymers modified with boron-containing compounds exhibit improved flame retardancy and thermal stability compared to their unmodified counterparts .
Mechanism of Action
The mechanism of action of tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group and dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Structural Similarities and Variations
Key Structural Features:
- Core Heterocycle : The benzo[b]thiophene scaffold distinguishes it from analogs like tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: N/A), which employs a benzene ring instead .
- The fluorinated analog, tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (CAS: 2761968-90-3), introduces fluorine at position 7, which may improve metabolic stability and bioavailability . tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: N/A) replaces the benzo[b]thiophene with a phenyl group and adds a methyl substituent to the carbamate, altering steric and electronic profiles .
Table 1: Structural Comparison
Physicochemical and Spectroscopic Properties
- Mass Spectrometry :
- NMR Data :
- Benzo[b]thiophene derivatives exhibit distinct aromatic proton shifts (δ 7.2–8.1 ppm), whereas phenyl analogs show simpler splitting patterns (δ 6.8–7.5 ppm) .
Biological Activity
tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a thiophene ring with a cyano group and a dioxaborolane moiety, which may contribute to diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHBNOS
- Molecular Weight : 400.30 g/mol
- CAS Number : 2649788-76-9
The presence of the cyano group () is known to enhance biological activity by participating in various biochemical interactions. The dioxaborolane group plays a critical role in forming complexes with biological molecules, potentially influencing enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to receptors, potentially modulating signaling pathways.
- Antioxidant Activity : The thiophene ring may contribute to antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of structurally similar compounds or derivatives:
- Anti-Cancer Activity : Research has shown that compounds with similar structural motifs exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives of thiophene have been linked to the inhibition of tumor growth in multiple myeloma and lymphomas .
- Anti-inflammatory Properties : Compounds containing cyano and thiophene groups have demonstrated anti-inflammatory effects in preclinical models. These findings suggest that this compound may also possess similar properties .
- Biochemical Assays : Interaction studies using biochemical assays have been employed to determine binding affinities and inhibition constants for related compounds. These studies are crucial for understanding the pharmacodynamics of the target compound.
Comparative Analysis
To better understand the biological potential of this compound, a comparison with other structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Tert-butyl group and carbamate functionality | Protecting group in organic synthesis |
| 3-cyano-thiophene derivatives | Cyano and thiophene groups | Anti-inflammatory effects |
| Boronic acid derivatives | Boron-containing complexes | Useful in synthetic reactions |
This comparison highlights the unique attributes of this compound due to its combination of functional groups that enable diverse chemical reactivity and potential biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
